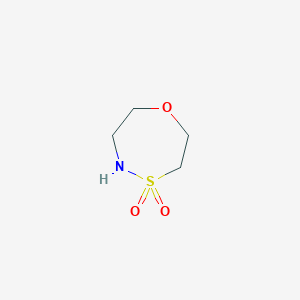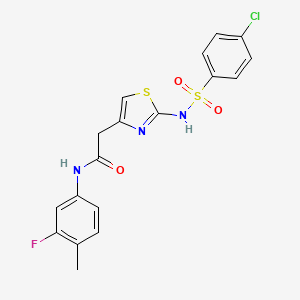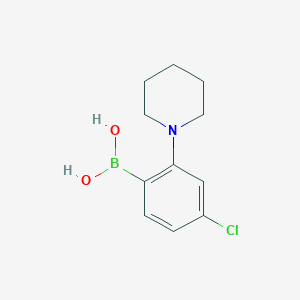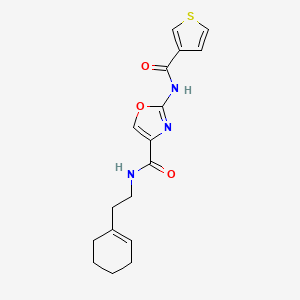
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate
Vue d'ensemble
Description
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a chemical compound with the molecular formula C11H22N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is represented by the InChI code: 1S/C11H22N2O2/c1-10-5-7-12(8-6-10)4-2-3-11(14)15/h2-8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is a solid at room temperature . It has a molecular weight of 214.31 .Applications De Recherche Scientifique
Biotechnological Applications
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate may have potential applications in biotechnology, particularly in the field of enzymology. It could be used as a substrate for alcohol dehydrogenases (ADHs), a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones . ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
Pharmaceutical Applications
This compound could be used in the synthesis of pharmaceuticals. For instance, it could be used in the enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione (6-ketobuspirone) to either ®-6-hydroxybuspirone or (S)-6-hydroxybuspirone .
Antibacterial Applications
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate could potentially be used in the synthesis of antibacterial agents. For example, it could be used in the synthesis of 1- [2- (aryl amino-2-oxoethyl)-amino-4- (n-ethyl piperazine)] benzene derivatives, which have been screened for their antibacterial activities against S. aureus and E. coli .
Indole Derivative Synthesis
This compound could potentially be used in the synthesis of indole derivatives. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Plant Hormone Production
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate could potentially be used in the production of plant hormones. Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Development of New Therapeutic Possibilities
Given the diverse biological activities of indole derivatives, Ethyl 4-(4-Methyl-1-piperazinyl)butanoate could potentially be used to explore new therapeutic possibilities .
Safety and Hazards
The safety data sheet for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Propriétés
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLUXBIBVCAYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-Methyl-1-piperazinyl)butanoate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)

![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)





![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)

